

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene

Cat. No.: B010882

[Get Quote](#)

An In-Depth Technical Guide to **1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene**:
Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene**, a critical bifunctional building block in modern organic synthesis. As a mono-protected derivative of 1,4-benzenedimethanamine, this compound offers a strategic advantage in multi-step synthetic routes by enabling selective functionalization of its two primary amine groups. We will delve into its physicochemical properties, the fundamental chemistry of the tert-butyloxycarbonyl (Boc) protecting group, a detailed synthesis protocol, and its diverse applications in supramolecular chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.

Introduction: The Strategic Utility of Mono-Protected Diamines

In the intricate fields of medicinal chemistry and materials science, the construction of complex molecular architectures often relies on bifunctional linkers—molecules possessing two reactive sites. These linkers serve as bridges, connecting different molecular fragments to build larger, more complex structures. However, the symmetric nature of many linkers, such as 1,4-

benzenedimethanamine, presents a significant challenge: the lack of regioselectivity. Both amine groups exhibit similar reactivity, making it difficult to modify one without affecting the other.

This challenge is overcome through the use of protecting groups. By temporarily masking one reactive site, chemists can direct reactions to the unprotected site with high precision. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.^[1]

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is the embodiment of this strategy. It provides a rigid phenyl spacer with two aminomethyl groups, one of which is "active" (the free amine) and one of which is "masked" (the Boc-protected amine). This differential reactivity is invaluable for the stepwise assembly of molecules, preventing polymerization and unwanted side reactions, thereby streamlining complex syntheses and improving overall yields.^[2]

Physicochemical Properties and Characterization

The fundamental properties of **1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene** are summarized below. These data are essential for its handling, reaction setup, and purification.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₂	[3][4][5]
Molecular Weight	236.31 g/mol	[3][4]
CAS Number	108468-00-4	[3][5]
Appearance	White to slightly yellow/pink powder	[6]
Melting Point	64-68 °C	[3][6]
Boiling Point	~250 °C (lit.)	[4][6]
Density	~1.06 g/mL at 25 °C	[6]
SMILES	CC(C) (C)OC(=O)NCc1ccc(CN)cc1	[3]
InChI Key	NUANLVJLUYWSER- UHFFFAOYSA-N	[3]

Characterization: Standard analytical techniques are used to confirm the identity and purity of the compound.

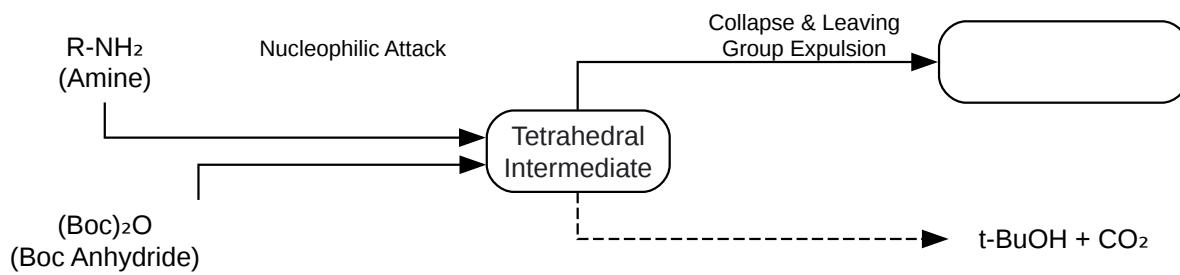
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic peaks for the tert-butyl protons (a singlet at ~1.4 ppm), the benzylic protons, and the aromatic protons. ¹³C NMR would show distinct signals for the carbonyl carbon of the Boc group and the carbons of the aromatic ring and methyl groups.
- Infrared (IR) Spectroscopy: Key signals would include N-H stretching for the carbamate and the free amine, C=O stretching for the carbamate carbonyl, and C-H stretching for the aromatic and aliphatic components.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would confirm the molecular weight, typically showing the [M+H]⁺ ion.

The Foundational Chemistry of the Boc Protecting Group

The utility of **1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene** is intrinsically linked to the chemical behavior of the Boc group. Understanding its protection and deprotection mechanisms is crucial for its successful application.

Mechanism of Boc Protection

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.^[7] The resulting intermediate collapses, releasing the stable tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide. A base is often used to deprotonate the amine, increasing its nucleophilicity.^{[8][9]}

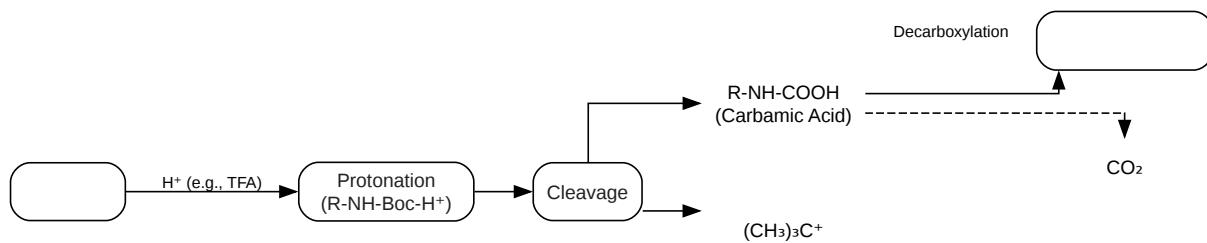


[Click to download full resolution via product page](#)

Caption: Boc protection of a primary amine.

Mechanism of Boc Deprotection

The Boc group's key advantage is its lability under acidic conditions. Strong acids, most commonly trifluoroacetic acid (TFA), protonate the carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond to form a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.^{[7][8]} The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.^[10]



[Click to download full resolution via product page](#)

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Orthogonal Protection Strategy

The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation. This robustness makes it "orthogonal" to other common amine protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenation), enabling complex, multi-step syntheses where different protecting groups must be removed selectively at different stages.^[1]

Experimental Protocol: Synthesis

The following is a representative protocol for the mono-Boc protection of 1,4-benzenedimethanamine, adapted from established procedures.^{[4][6]}

Materials and Reagents

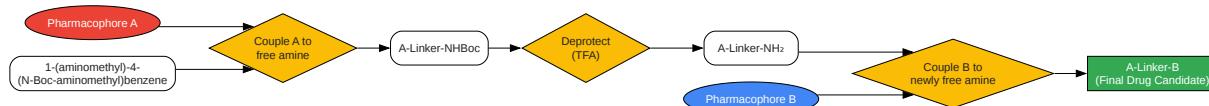
- 1,4-Benzenedimethanamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM), anhydrous
- 1N Sodium Hydroxide (NaOH) solution
- Anhydrous Sodium Sulfate (Na₂SO₄)

- Methanol (MeOH)
- Ammonia solution (e.g., 880 ammonia)
- Silica gel for column chromatography

Step-by-Step Procedure

- Reaction Setup: In a round-bottom flask, suspend 1,4-benzenedimethanamine (e.g., 3-4 equivalents) in anhydrous dichloromethane (DCM).
 - Rationale: Using an excess of the diamine statistically favors mono-protection over di-protection. DCM is a good solvent for the starting materials and product.
- Cooling: Cool the suspension to 0 °C in an ice bath with stirring.
 - Rationale: The reaction is exothermic. Initial cooling helps control the reaction rate and minimize the formation of the di-protected byproduct.
- Addition of Boc₂O: Dissolve Boc₂O (1 equivalent) in a minimal amount of DCM. Add this solution dropwise to the cooled diamine suspension over 30-60 minutes.
 - Rationale: Slow, dropwise addition maintains a low concentration of the protecting agent, further favoring mono-substitution.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup:
 - Transfer the reaction mixture to a separatory funnel and wash with 1N aqueous NaOH.[\[6\]](#)
 - Rationale: The base wash removes any unreacted starting materials and acidic impurities.
 - Separate the organic layer.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield a crude solid.
- Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of DCM/Methanol with a small amount of ammonia (e.g., 94:6:1 DCM:MeOH:Ammonia).[4][6]
- Rationale: The ammonia in the eluent prevents the protonation of the basic amine product on the acidic silica gel, which would otherwise cause peak tailing and poor separation.
- Final Product: Combine the pure fractions and evaporate the solvent to afford **1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene** as a white solid.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. total-synthesis.com [total-synthesis.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene | 108468-00-4 [chemicalbook.com]

- 5. 1-(N-boc-aminomethyl)-4-(aminomethyl)benzene | Dakang Pharmaceuticals [dakangpharm.com]
- 6. 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene CAS#: 108468-00-4 [m.chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Protection and Deprotection [es.bzchemicals.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010882#1-n-boc-aminomethyl-4-aminomethyl-benzene-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com